メチルテトラジン-PEG4-アジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

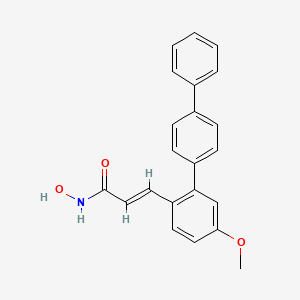

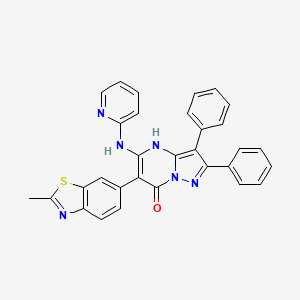

Methyltetrazine-PEG4-Azide is a PEG derivative containing an azide group and a methyltetrazine moiety . The azide group enables Click Chemistry in organic solvents or aqueous media . The hydrophilic PEG spacer increases water-solubility and provides a long and flexible connection .

Synthesis Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional linker functionalized with a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and an azide for click chemistry . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .Molecular Structure Analysis

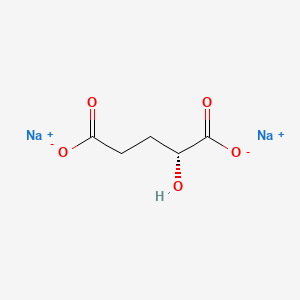

The molecular formula of Methyltetrazine-PEG4-Azide is C17H23N7O4 . Its molecular weight is 389.41 .Chemical Reactions Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that enables simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides for subsequent ligation to TCO-labeled biopolymers .Physical And Chemical Properties Analysis

Methyltetrazine-PEG4-Azide is a solid substance . . It is soluble in DMSO, DMF, DCM, and MeOH .科学的研究の応用

アルキン修飾ペプチドまたは生体高分子の変換

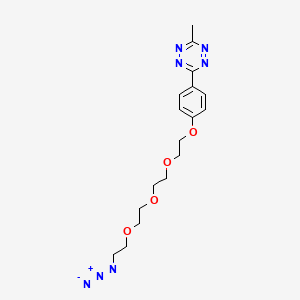

“メチルテトラジン-PEG4-アジド”は、アルキン修飾ペプチドまたは生体高分子をテトラジン修飾ペプチドまたは生体高分子に変換するために使用される試薬です {svg_1}. この変換プロセスは生体適合性があり、穏やかな緩衝液条件下で効率的に起こります {svg_2}.

生体直交的な連結

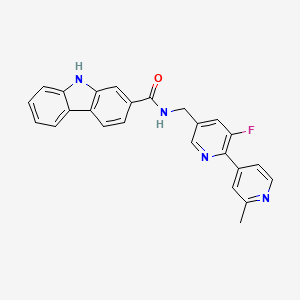

この化合物は、生体直交的な連結に使用され、これは生体分子を生きたシステム内で標識するために化学選択的な反応を使用するプロセスです {svg_3}. テトラジンとトランス-シクロオクテン基は、生体試料中に見られる他の官能基とは反応したり干渉したりしませんが、互いに高効率で結合します {svg_4}.

蛍光イメージング

“メチルテトラジン-PEG4-アジド”は、蛍光イメージングに使用されます。 この化合物は、標的に結合すると蛍光が増加する蛍光プローブの一種である蛍光プローブとして機能することが知られています {svg_5}. この特性により、生体イメージング分野で有用なものとなっています {svg_6}.

テトラジン標識ペプチドの合成

この化合物は、アルキンまたはシクロアルキン修飾ペプチドをテトラジン標識ペプチドに簡単かつ効率的に変換できるヘテロ二官能性試薬です {svg_7}. これらのテトラジン標識ペプチドは、その後、TCO標識生体高分子に連結することができます {svg_8}.

凝集の低減

“メチルテトラジン-PEG4-アジド”の拡張されたPEG4スペーサーは、凝集を減らし、立体障害を最小限に抑え、溶解性を高めます {svg_9}. これは、さまざまな生化学的および生物物理学的研究における貴重なツールとなっています.

クリックケミストリー反応

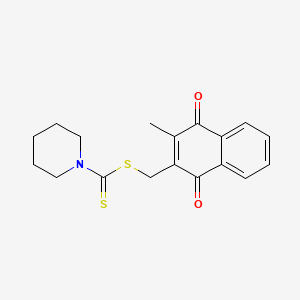

“メチルテトラジン-PEG4-アジド”は、メチルテトラジンとアジド部分を有するヘテロ二官能性クリックケミストリー試薬です {svg_10}. アジド基は、アルキン、DBCO、BCNなどの試薬との銅触媒クリックケミストリー反応に参加して、トリアゾール部分を形成することができます {svg_11}.

作用機序

Target of Action

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that primarily targets alkyne- or cycloalkyne-modified peptides . These peptides are the primary targets due to their ability to undergo a conversion into tetrazine-tagged peptides .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . The azide group in the Methyltetrazine-PEG4-Azide can participate in copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN to form triazole moieties . This reaction enables the efficient conversion of alkyne-modified peptides into tetrazine-tagged peptides .

Biochemical Pathways

The compound plays a significant role in the field of bioorthogonal chemistry, particularly in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The pharmacokinetics of Methyltetrazine-PEG4-Azide are influenced by its hydrophilic PEG linker, which increases the water solubility of the compound in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The result of the compound’s action is the creation of tetrazine-tagged peptides from alkyne- or cycloalkyne-modified peptides . This conversion allows for subsequent ligation to TCO-labeled biopolymers . The tetrazine-tagged peptides can then be visualized, which is particularly useful in the study of enzyme activities within complex biological systems .

Action Environment

The action of Methyltetrazine-PEG4-Azide is influenced by environmental factors such as the presence of copper catalysts and reducing agents . This makes it biocompatible and suitable for use in various environments .

Safety and Hazards

将来の方向性

Methyltetrazine-PEG4-Azide has a wide range of applications. Its azide group can react with various biomolecules to form stable connections, thereby achieving modification of the target molecule . This modification can not only change the physical and chemical properties of the molecule, but also further regulate its behavior and distribution in the body . In addition to being used as a linker, Methyltetrazine-PEG4-Azide can also be used as a fluorescent marker .

生化学分析

Biochemical Properties

Methyltetrazine-PEG4-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in activity-based protein profiling (ABPP), a method that allows the identification and visualization of enzyme activities within complex biological systems . In this context, Methyltetrazine-PEG4-Azide acts as a bioorthogonal handle for imaging enzyme activities in situ .

Cellular Effects

Methyltetrazine-PEG4-Azide influences cell function by enabling the visualization of enzyme activities, such as those of proteases, in cell lysates and live cells . This allows researchers to distinguish between active and inactive enzyme species

Molecular Mechanism

The mechanism of action of Methyltetrazine-PEG4-Azide involves its reaction with the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This process is facilitated by the compound’s electrophilic warhead . The tetrazine moiety allows visualization of the captured enzyme activity by means of inverse electron demand Diels Alder ligation .

Temporal Effects in Laboratory Settings

The effects of Methyltetrazine-PEG4-Azide over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active investigation. Current research suggests that the compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Transport and Distribution

Its hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

特性

IUPAC Name |

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJFUODPROPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)